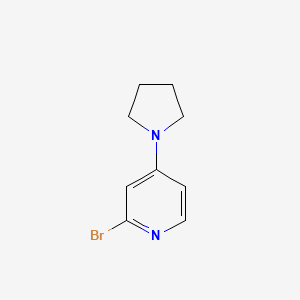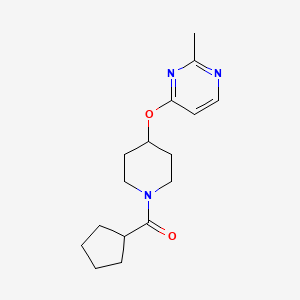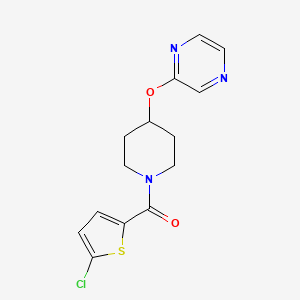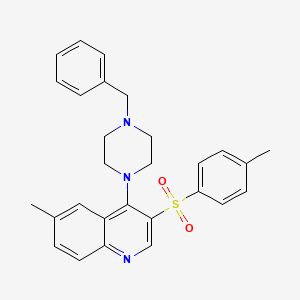
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Organic compounds like this typically consist of multiple functional groups, each contributing to the overall properties of the compound. The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature. The phenylthio group is a sulfur-containing aromatic group, and the pyrazolyl group is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions, each carefully designed to introduce the desired functional groups while preserving the existing ones .Molecular Structure Analysis
The molecular structure of organic compounds is determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of a compound like this would be influenced by its functional groups. For instance, the bromobenzoate group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Molecular Structures
Supramolecular Structures and Hydrogen Bonding
Studies have investigated the hydrogen-bonded supramolecular structures of similar pyrazole derivatives, demonstrating their potential in forming diverse architectures. For example, Castillo et al. (2009) explored the unexpected isomorphisms and hydrogen-bonded supramolecular structures in several benzylamino-tert-butyl-phenyl-1H-pyrazoles, revealing complex arrangements such as hydrogen-bonded chains and sheets, depending on the substituents present (Castillo, Abonía, Cobo, & Glidewell, 2009).
Crystallography and Structural Characterization
Further research on pyrazole derivatives by Abonía et al. (2007) highlighted the importance of crystallographic studies in understanding the molecular and supramolecular structures of these compounds. Their work on the structural characterization contributes to the knowledge base on how modifications in the pyrazole ring affect molecular interactions and assembly (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).
Potential Applications in Medicinal Chemistry
Synthesis and Characterization for Medicinal Applications
A study by Zhang et al. (2022) on the synthesis of a related tert-butyl pyrazole derivative outlines its role as an intermediate in the development of targeted mTOR PROTAC molecules. This research underscores the compound's significance in the synthesis pathway, showcasing the potential applications in drug discovery and development (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).
Catalytic Applications and CO2 Fixation
Theuergarten et al. (2012) utilized a bifunctional frustrated pyrazolylborane Lewis pair for the fixation of small molecules, including carbon dioxide. This research illustrates the catalytic capabilities of pyrazole derivatives in environmental applications, specifically in CO2 capture and conversion processes (Theuergarten, Schlösser, Schlüns, Freytag, Daniliuc, Jones, & Tamm, 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2S/c1-14-18(27-15-10-6-5-7-11-15)19(24(23-14)21(2,3)4)26-20(25)16-12-8-9-13-17(16)22/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMIZSXNTSRSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide](/img/structure/B2566877.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2566879.png)


![1-(2,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2566882.png)
![N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2566884.png)
![N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2566885.png)
![N-(2-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2566888.png)
![N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2566891.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenoxyacetamide](/img/structure/B2566896.png)